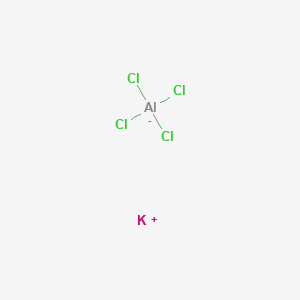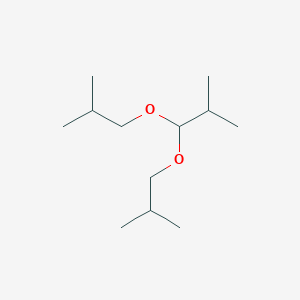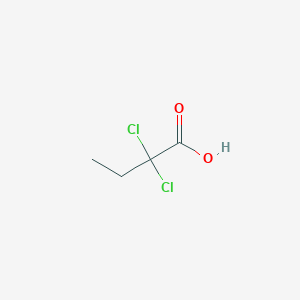
Potassium tetrachloroaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrachloroaluminate is an inorganic compound with the chemical formula KAlCl4 . It is a colorless crystalline solid with strong hygroscopicity . It can be dissolved in water, and the solution is acidic .
Molecular Structure Analysis
The molecular formula of this compound is AlCl4K . The InChI representation is InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 . The Canonical SMILES representation is Al-(Cl)(Cl)Cl.[K+] .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.9 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 207.817706 g/mol and the Monoisotopic Mass is 205.820656 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 6 . The Formal Charge is 0 . The Complexity is 19.1 .Aplicaciones Científicas De Investigación
Structural Analysis and Properties : Potassium Tetrachloroaluminate and similar compounds have been studied for their crystalline structures and properties. For instance, compounds like KMIIICl4-II (where MIII = Al, Fe, Ga) show different structural types based on the size of the A+ ion (Meyer & Schwan, 1980).
Agricultural Research : Potassium, as an essential nutrient, has significant implications in agriculture. Research has been conducted to understand the effects of different potassium compounds, including this compound, on soil nutrient status, plant growth, and yield (Hosseinpur & Samavati, 2008), (Römheld & Kirkby, 2010).
Battery Technology : this compound is explored for its potential in battery technology. For instance, Potassium Tetratitanate (K2Ti4O9) has been studied as an anode material for potassium ion batteries (Kishore, Venkatesh, & Munichandraiah, 2016).
Electrochemistry and Sensor Development : this compound is used in the development of sensors and in electrochemical studies. For example, an all-solid-state potassium electrode based on SnO2/ITO glass incorporates Potassium Tetrakis(p-chlorophenyl) borate (Cheng, Chou, Sun, & Hsiung, 2007).
Chemical Reactions and Synthesis : It is involved in novel chemical synthesis processes, such as the selective double insertion of isocyanides aided by Potassium Tetrachloroaurate(III) (Tian et al., 2016).
Graphene Research : Studies show the role of elemental Potassium in the thermal exfoliation of graphite oxides, affecting their electrochemistry and properties (Eng et al., 2013).
Medical Applications : Potassium-38, a radioisotope, can be generated for medical use, with this compound potentially playing a role in its production (Tilbury, Myers, Chandra, Dahl, & Lee, 1980).
Soil Science and Fertilization : this compound and related compounds are studied for their impact on soil potassium availability, influencing fertilization strategies and plant growth (Rees, Pettygrove, & Southard, 2013).
Propiedades
IUPAC Name |
potassium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYPPIJKJOXDY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4K |
Source


|
| Record name | potassium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13821-13-1 |
Source


|
| Record name | Potassium tetrachloroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
